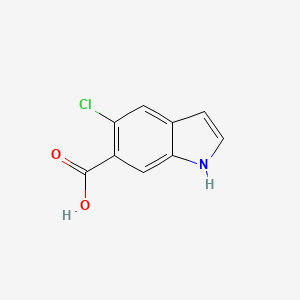

5-chloro-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYYBOKMAGJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-chloro-1H-indole-6-carboxylic acid

Introduction

5-chloro-1H-indole-6-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold. The indole core, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][5][6] The strategic placement of substituents, such as a chlorine atom and a carboxylic acid group, on the indole ring system is a key strategy in drug design to modulate the molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This guide provides a comprehensive analysis of the core physical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes theoretical predictions, established principles of physical organic chemistry, and comparative data from closely related analogues. Furthermore, it offers detailed, field-proven experimental protocols for researchers to validate these properties, ensuring a self-validating system of inquiry.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular formula and weight. These foundational data are the basis for all further analytical and stoichiometric work.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | Capot Chemical MSDS |

| Molecular Weight | 195.60 g/mol | Capot Chemical MSDS |

| CAS Number | 1260858-55-6 | Capot Chemical MSDS |

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and thermal stability. For this compound, a high melting point is anticipated due to the presence of strong intermolecular forces. The indole N-H group and the carboxylic acid functional group are both capable of acting as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. Carboxylic acids, in particular, are known to form stable hydrogen-bonded dimers, which significantly raises their melting and boiling points compared to compounds of similar molecular weight.

The presence of the chlorine atom can further influence the melting point by contributing to dipole-dipole interactions and affecting the crystal lattice packing.

Comparative Analysis:

| Compound | Melting Point (°C) | Notes |

| Indole-6-carboxylic acid | 249-253 °C | Parent compound without chlorine substituent. |

| This compound | Not experimentally reported | Expected to be a high-melting solid. |

The high melting point of the parent compound, indole-6-carboxylic acid, strongly suggests that the chlorinated derivative will also be a solid with significant thermal stability.

Solubility Profile

Solubility is a key determinant of a compound's utility in both chemical reactions and biological systems. The solubility of this compound is governed by the interplay of its polar and nonpolar components.

-

Polar Solvents (e.g., Water): The carboxylic acid group can engage in hydrogen bonding with water molecules, conferring some degree of aqueous solubility. However, the fused aromatic ring system (indole) is inherently nonpolar (hydrophobic), which will limit its solubility in water. The chlorine atom, being electronegative, adds to the molecule's polarity but also contributes to its hydrophobicity. Overall, low solubility in pure water is expected.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic nature of the carboxylic acid group (typical pKa ≈ 4-5) means it will be readily deprotonated by bases to form a highly polar carboxylate salt.[7] This salt formation will dramatically increase its solubility in aqueous basic solutions. This property is a classic chemical test for carboxylic acids.[8][9]

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF): High solubility is predicted in these solvents. They can engage in hydrogen bonding with the solute while also possessing sufficient organic character to solvate the indole ring.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's significant polarity and hydrogen bonding capabilities.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. The pKa of a typical aromatic carboxylic acid is around 4.5.[10] The electronic nature of the substituents on the aromatic ring can influence this value. The chlorine atom is an electron-withdrawing group via induction, which should stabilize the conjugate base (carboxylate anion) and thus slightly increase the acidity of the carboxylic acid (i.e., lower the pKa value) compared to the unsubstituted indole-6-carboxylic acid.

Logical Framework for Property Prediction

Caption: Workflow for capillary melting point determination.

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and crush it into a fine powder.

-

Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap its sealed bottom on a hard surface to pack the solid down. Repeat until a 2-3 mm column of packed solid is achieved. [11][12]3. Apparatus Setup: Place the loaded capillary into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to quickly find an approximate melting range. This saves time for the precise measurement.

-

Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T-initial) and the temperature at which the last crystal melts (T-final). The melting point is reported as this range. A pure compound will have a sharp range of <2°C.

Protocol 2: Solubility Classification

This systematic approach determines the compound's solubility characteristics, providing insight into its functional groups. [9][13] Methodology:

-

Initial Setup: Place ~20 mg of the compound into four separate small, labeled test tubes.

-

Test Solvents:

-

Tube 1 (Water): Add 1 mL of deionized water. Shake vigorously. Observe if the solid dissolves.

-

Tube 2 (5% HCl): If insoluble in water, add 1 mL of 5% aqueous HCl. Shake and observe.

-

Tube 3 (5% NaOH): If insoluble in water, add 1 mL of 5% aqueous NaOH. Shake and observe. Solubility indicates an acidic compound. [14] * Tube 4 (5% NaHCO₃): If soluble in NaOH, test solubility in 1 mL of 5% aqueous NaHCO₃. Solubility with effervescence (CO₂ release) is a strong confirmation of a carboxylic acid.

-

Tube 5 (Ethanol): Test solubility in 1 mL of ethanol.

-

Tube 6 (Toluene): Test solubility in 1 mL of toluene.

-

-

Recording: Classify the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

Protocol 3: Spectroscopic Sample Preparation and Analysis

Correct sample preparation is crucial for obtaining high-quality spectra. [15] Methodology:

-

FTIR (KBr Pellet):

-

Mix ~1-2 mg of the dry compound with ~100 mg of dry KBr powder.

-

Grind the mixture thoroughly to a fine, homogenous powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Acquire the spectrum, typically over 4000-400 cm⁻¹.

-

-

NMR (Solution):

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can better solvate the polar molecule and allow for observation of the N-H and -COOH protons.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). [16]3. UV-Vis (Solution):

-

Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol).

-

Further dilute the stock solution to obtain a final concentration where the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

-

Acquire the spectrum, typically from 200-400 nm, using a quartz cuvette. [17]

-

Biological and Pharmaceutical Relevance

While the specific biological activity of this compound is not extensively documented, the indole scaffold is of immense importance in drug discovery. [18]Indole derivatives are key components in drugs for treating a wide range of conditions, including cancer, inflammation, and neurological disorders. [1][2][19]The introduction of a chlorine atom can enhance membrane permeability and metabolic stability, while the carboxylic acid group can be used to improve solubility or act as a key binding feature to a biological target. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Potential Roles of Indole Derivatives in Therapeutics

Caption: The indole scaffold is a versatile core for drugs targeting various diseases.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data on its physical properties are scarce, a robust profile can be predicted based on the well-understood chemical principles governing its constituent parts: the indole core, the carboxylic acid, and the chlorine substituent. It is expected to be a high-melting, crystalline solid with poor solubility in water but good solubility in polar organic solvents and aqueous bases. This guide provides not only these predicted properties but also the detailed experimental frameworks necessary for their empirical validation. The protocols outlined herein empower researchers to confidently characterize this and similar molecules, paving the way for their application in synthesis and drug discovery.

References

-

Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules (Basel, Switzerland), 29(19), 4770. [Link]

-

Ahmad, S., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]

-

Ahmad, S., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry Department. [Link]

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6667–6676. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. [Link]

-

University of Alberta. (n.d.). Melting point determination. University of Alberta Chemistry. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

SlideShare. (2024, September 24). Solubility test for Organic Compounds. SlideShare. [Link]

-

Al-Hyali, A. M. (2021, September 19). experiment (1) determination of melting points. SlideShare. [Link]

-

Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Studocu. [Link]

-

Sunday, D. M., et al. (2018). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. [Link]

-

Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Studylib.net. [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. UT Dallas. [Link]

-

Mahapatra, S., et al. (2020). Optical properties of 3-substituted indoles. PMC - NIH. [Link]

-

Scribd. (n.d.). Carboxylic Acid Ir Spectrum. Scribd. [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

ACS Publications. (1972). Method for determining solubility of slightly soluble organic compounds. Analytical Chemistry. [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

-

ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. ResearchGate. [Link]

-

Mahapatra, S., et al. (2020). Optical properties of 3-substituted indoles. RSC Publishing. [Link]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]

-

Impactfactor.org. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org. [Link]

-

PubChem. (n.d.). 1H-indole-6-carboxylic acid. PubChem. [Link]

-

van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. [Link]

-

ResearchGate. (2025, August 8). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. PubChem. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

-

Woodburn, K. B., et al. (1992). Microbial Transformation of Esters of Chlorinated Carboxylic Acids. PMC - NIH. [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchdata.edu.au [researchdata.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. impactfactor.org [impactfactor.org]

5-Chloro-1H-indole-6-carboxylic Acid: A Comprehensive Guide to Structure, Analysis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-chloro-1H-indole-6-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of this molecule—a chloro group at the 5-position and a carboxylic acid at the 6-position—imparts unique physicochemical properties that are critical for its role as a synthetic building block. This guide provides a comprehensive overview of its chemical structure, predicted analytical characteristics, and detailed, field-proven protocols for its characterization. We will delve into the causality behind experimental choices, offering insights grounded in spectroscopic and chromatographic theory to empower researchers in their synthetic and analytical endeavors.

Core Molecular Structure and Physicochemical Properties

This compound belongs to the family of heterocyclic aromatic compounds. Its structure consists of a bicyclic indole core, which is comprised of a fused benzene and pyrrole ring. The strategic placement of an electron-withdrawing chlorine atom and a hydrogen-bond-donating/accepting carboxylic acid group significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. The electron-withdrawing effects of the chlorine and carboxylic acid groups, along with the inherent aromaticity of the indole ring, will dictate the chemical shifts of the protons and carbons.

-

Expertise & Experience: The substitution pattern is key. The protons on the benzene portion of the indole (H-4 and H-7) will appear as singlets due to the lack of adjacent protons, a highly diagnostic feature. The pyrrole protons (H-2, H-3) will exhibit shifts and couplings characteristic of the indole core. The acidic protons (N-H and COOH) are expected to be broad and may exchange with deuterium in solvents like D₂O or DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| N1-H | 11.0 - 12.0 (broad s) | - | Acidic proton, hydrogen-bonded. [1] |

| C2-H | 7.4 - 7.6 (t or dd) | 125 - 128 | Typical indole C2-H, coupled to C3-H. |

| C3-H | 6.4 - 6.6 (t or dd) | 102 - 105 | Upfield shift characteristic of indole C3. |

| C4-H | 7.8 - 8.0 (s) | 120 - 123 | Downfield due to deshielding from adjacent groups. Appears as a singlet. |

| C5 | - | 128 - 132 | Carbon bearing the chloro substituent. |

| C6 | - | 126 - 130 | Carbon bearing the carboxylic acid. |

| C7-H | 7.9 - 8.1 (s) | 115 - 118 | Deshielded by ring current and adjacent heteroatom. Appears as a singlet. |

| COOH | 12.5 - 13.5 (very broad s) | 168 - 172 | Highly deshielded acidic proton. [1] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is crucial for obtaining an accurate mass, which validates the molecular formula.

-

Trustworthiness: A key validation point for this compound is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, will result in a characteristic M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak (M). This is a definitive signature for a monochlorinated compound.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the N-H bond of the indole. [2]

-

Expertise & Experience: The most characteristic feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often spans from 2500 to 3300 cm⁻¹. [3]This broadness is a hallmark of carboxylic acids and can obscure the sharper N-H and C-H stretching peaks in that region. [1][3]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch (Indole) | ~3300 - 3400 | Moderate, Sharp (may be on top of O-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate, Sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate |

| C-O Stretch | 1210 - 1320 | Strong |

| C-Cl Stretch | 700 - 850 | Moderate to Strong |

High-Performance Liquid Chromatography (HPLC)

In a drug development context, HPLC is the gold standard for determining the purity of a compound. A well-designed reverse-phase HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

-

Trustworthiness: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision. The protocol below serves as a starting point for method development. Peak purity can be assessed using a photodiode array (PDA) detector, which checks for spectral homogeneity across the peak, ensuring it is not co-eluting with an impurity.

Applications in Research and Drug Development

The carboxylic acid functional group is a cornerstone in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, engage in ionic interactions at physiological pH, and serve as a handle for further chemical modification to produce esters or amides. [4]

-

Bioisosterism: In drug design, carboxylic acids are often replaced with bioisosteres like tetrazoles to modulate properties such as acidity, lipophilicity, and metabolic stability. [5]Understanding the baseline properties of the parent carboxylic acid is therefore essential for designing such analogs.

-

Synthetic Intermediate: This compound is a valuable building block. The carboxylic acid can be converted into a variety of other functional groups, and the indole core can undergo reactions such as N-alkylation or electrophilic substitution at the C3 position, enabling the synthesis of a diverse library of compounds for biological screening. [6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous chloroindoles and indole carboxylic acids should be used to guide handling procedures. [7][8]

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. [9][10]May be harmful if swallowed. [11]* Personal Protective Equipment (PPE): Handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [7]* Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. [11]

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for the analysis of this compound.

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve polar compounds and slow the exchange of acidic protons).

-

Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupled pulse program). This will require significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

(Optional) Run 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum (e.g., to the residual DMSO solvent peak at ~2.50 ppm).

Protocol 2: LC-MS Analysis for MW Confirmation

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~10 µg/mL using the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions (ESI+ and ESI-):

-

Ionization Mode: Run in both positive (to observe [M+H]⁺) and negative (to observe [M-H]⁻) electrospray ionization modes to maximize the chance of observing the molecular ion.

-

Scan Range: 100 - 500 m/z.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak. Verify the molecular weight and check for the characteristic 3:1 isotopic pattern of the [M+H]⁺ and/or [M-H]⁻ ions, which should appear at m/z 196/198 and 194/196, respectively.

-

Protocol 3: HPLC-PDA for Purity Assessment

-

Sample and Standard Preparation: Prepare the sample at ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. [12][13] * Mobile Phase B: Acetonitrile.

-

Isocratic/Gradient: A gradient similar to the LC-MS method is a good starting point (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., ~220 nm or ~275 nm).

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. Use the PDA data to confirm peak purity.

References

-

Capot Chemical. (2025). MSDS of this compound. [Link]

-

PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Gollapalli, N. R., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

-

SIELC Technologies. (n.d.). Separation of 7-Chloro-1H-indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Bentham Science Publishers. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. echemi.com [echemi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. capotchem.com [capotchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Separation of 7-Chloro-1H-indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

A Predictive Spectroscopic and Methodological Guide to 5-chloro-1H-indole-6-carboxylic acid

Abstract: 5-chloro-1H-indole-6-carboxylic acid is a substituted indole derivative of interest in medicinal chemistry and materials science. Rigorous structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As empirical data for this specific molecule is not widely available in public databases, this document serves as a predictive reference, grounded in established principles of spectroscopy and data from analogous structures. Detailed, field-tested protocols for data acquisition and sample handling are provided to guide researchers in obtaining high-quality experimental data.

Introduction: The Need for Spectroscopic Verification

The unambiguous characterization of a molecule is the bedrock of scientific integrity in chemical research and drug development. For a compound like this compound, a seemingly minor change in the substitution pattern on the indole scaffold can lead to vastly different biological activities and chemical properties. Therefore, a multi-technique spectroscopic approach is not merely procedural but essential for confirming the molecular structure, identifying impurities, and ensuring the reproducibility of scientific findings.

This guide details the predicted spectroscopic fingerprint of this compound. The predictions herein are derived from fundamental principles, including substituent effects on aromatic systems and characteristic frequencies of functional groups.[1][2] While predictive, this analysis provides a robust framework for researchers to compare with their empirically obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate distinct signals for the indole N-H, the carboxylic acid O-H, and the four aromatic protons. The electron-withdrawing effects of the chlorine atom at C-5 and the carboxylic acid group at C-6 will significantly influence the chemical shifts of the protons on the benzene ring.[3]

Expected Chemical Shifts and Couplings:

-

-COOH Proton: A very broad singlet, typically far downfield (>12 ppm), due to strong hydrogen bonding and chemical exchange. Its visibility can be solvent-dependent.

-

N-H Proton (H1): A broad singlet, expected in the range of δ 11.0-12.0 ppm in a solvent like DMSO-d₆.[3]

-

Indole Protons (H2, H3): H2 and H3 on the pyrrole ring are expected to appear as doublets of doublets (or triplets if coupling constants are similar), typically between δ 6.5 and 7.8 ppm.

-

Aromatic Protons (H4, H7): H4 and H7 are on the benzene portion of the indole ring. H7 is adjacent to the electron-withdrawing carboxylic acid group, and H4 is adjacent to the chlorine atom. These protons will likely appear as singlets or narrow doublets due to the substitution pattern, expected in the downfield aromatic region (δ 7.5-8.2 ppm). H4 will likely be a sharp singlet, and H7 will also be a singlet, likely further downfield due to the deshielding effect of the adjacent carboxylic acid.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | > 12.0 | broad singlet (br s) | N/A |

| N-H (H1) | 11.0 - 12.0 | broad singlet (br s) | N/A |

| H7 | 8.0 - 8.2 | singlet (s) | N/A |

| H4 | 7.7 - 7.9 | singlet (s) | N/A |

| H2 | 7.5 - 7.7 | doublet of doublets (dd) | J ≈ 2.0, 0.9 Hz |

| H3 | 6.5 - 6.7 | doublet of doublets (dd) | J ≈ 2.0, 1.0 Hz |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons attached to electronegative atoms (like Cl, O, N) and carbonyl carbons are shifted significantly downfield.[3]

Expected Chemical Shifts:

-

Carboxyl Carbon (-COOH): Expected in the δ 165-175 ppm range.[4]

-

Aromatic and Heteroaromatic Carbons: The eight carbons of the indole ring system will appear between δ 100 and 140 ppm. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C6) will have their shifts influenced by these substituents. Quaternary carbons (C3a, C5, C6, C7a) will typically show weaker signals.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 168 - 172 | Carboxylic Acid Carbonyl |

| C7a | 135 - 138 | Bridgehead Carbon |

| C3a | 128 - 132 | Bridgehead Carbon |

| C5 | 127 - 130 | Carbon bonded to Chlorine |

| C2 | 124 - 127 | |

| C6 | 123 - 126 | Carbon bonded to COOH |

| C4 | 120 - 123 | |

| C7 | 112 - 115 | |

| C3 | 102 - 105 |

Experimental Protocol for NMR Data Acquisition

Causality in Protocol Design: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve polar compounds like carboxylic acids and to slow the exchange of acidic protons (N-H, O-H), making them more likely to be observed as distinct, albeit broad, signals.[5] A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous assignment of protons in a molecule of this size.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Instrument Setup (¹H NMR):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set acquisition parameters: a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

-

Acquire the spectrum using 16 to 64 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition: Following ¹H acquisition, switch the probe to the ¹³C channel and acquire a proton-decoupled spectrum. Typical parameters include a spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Diagram 1: NMR Spectroscopy Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and the indole N-H group.

Expected Vibrational Frequencies:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[6]

-

N-H Stretch: A moderate, sharp peak typically around 3400 cm⁻¹.[7]

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

C=O Stretch: A very strong, sharp absorption between 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C=C Stretch (Aromatic): Several medium to strong peaks in the 1450-1620 cm⁻¹ region.

-

C-O Stretch & O-H Bend: Medium intensity bands in the 1210-1440 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong band in the fingerprint region, typically 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| >3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1620 | Medium - Strong | C=C Stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid |

| 600-800 | Medium - Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol for IR Data Acquisition (ATR)

Causality in Protocol Design: Attenuated Total Reflectance (ATR) is chosen as the preferred method because it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra for solid powders.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.

-

Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Diagram 2: ATR-IR Spectroscopy Workflow

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₆ClNO₂), the monoisotopic mass is approximately 195.01 Da.

Expected Ions and Fragmentation:

-

Molecular Ion Peak (M⁺˙): A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%), with a mass difference of two units. This will result in two peaks: a molecular ion peak (M) at m/z 195 (containing ³⁵Cl) and an "M+2" peak at m/z 197 (containing ³⁷Cl). The intensity ratio of the M to M+2 peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[8]

-

Ionization Mode: Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion observed will likely be the deprotonated molecule, [M-H]⁻, at m/z 194 in negative ion mode, as carboxylic acids are readily deprotonated.[9][10] In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 196 might be observed.

-

Fragmentation: Common fragmentation pathways for indole carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of CO₂ (44 Da). Therefore, a fragment ion resulting from the loss of COOH from the molecular ion would be expected.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Predicted Ion (m/z) | Ion Formula | Ionization Mode | Notes |

| 194 / 196 | [C₉H₅ClNO₂]⁻ | ESI Negative | [M-H]⁻ ion, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 195 / 197 | [C₉H₆ClNO₂]⁺˙ | EI / ESI Positive | Molecular ion [M]⁺˙ or [M+H]⁺, showing the characteristic ~3:1 isotopic pattern. |

| 150 / 152 | [C₈H₅ClN]⁺˙ | EI / CID | Fragment from loss of COOH (45 Da), will also show the ~3:1 Cl isotope pattern. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Causality in Protocol Design: ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically produces intact molecular or pseudomolecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, making molecular weight determination straightforward.[11] Negative ion mode is often preferred for carboxylic acids due to their acidic nature.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Setup (Negative Ion Mode):

-

Set the ion source to negative polarity.

-

Optimize source parameters, including capillary voltage (e.g., -2.5 to -4.0 kV), source temperature, and gas flows (nebulizing and drying gas).

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve signal quality.

-

Data Analysis: Identify the [M-H]⁻ ion and confirm the characteristic 3:1 isotopic pattern for the M and M+2 peaks separated by 2 m/z units.

Diagram 3: ESI-MS Workflow

Caption: Workflow for ESI-MS analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal and complementary data crucial for unequivocal structure confirmation. The predicted spectra, summarized in the tables above, serve as a benchmark against which experimentally acquired data can be compared. The provided protocols are designed to be robust and reliable, guiding researchers toward the acquisition of high-quality data. Final structural assignment must always rely on the careful analysis and interpretation of empirical results.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Retrieved from [Link]

-

ResearchGate. (2001, August). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep. Retrieved from [Link]

- Tao, T., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Journal of Proteome Research.

- Neville, G. A. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE.

-

PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

-

ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]

-

ResearchGate. (2008, August). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (2023, October). Electronic trends of indole substitution. a1H NMR yields compared to.... Retrieved from [Link]

- Callis, P. R. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

- Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry.

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

NIST. (n.d.). 1H-indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

- Gamoh, K., et al. (2003).

- Kiontke, A., et al. (2016).

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

- Hughes, C., et al. (2005).

- Mao, J. D., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- Wagner, S., et al. (n.d.).

-

SpectraBase. (n.d.). 1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloroindole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

-

ResearchGate. (2012, January). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

- Pretsch, E., et al. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

CAS number 1260858-55-6 properties and suppliers

An In-depth Technical Guide to the Investigation of 5-Chloro-1H-indole-6-carboxylic Acid (CAS 1260858-55-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. Given the limited publicly available data on this specific indole derivative, this document provides a predictive and methodological framework based on the known properties of structurally related compounds to facilitate its scientific exploration.

Introduction and Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indoles, in particular, are key intermediates in the synthesis of a wide array of therapeutic agents. The introduction of a chlorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets.

This compound (CAS 1260858-55-6) is a relatively underexplored member of this chemical class. Its structural similarity to other biologically active indole carboxylic acids suggests its potential as a valuable building block in drug discovery. For instance, various substituted indole-2-carboxylic acid derivatives have shown promise as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF V600E pathways.[1] Furthermore, indole-based compounds have been investigated as inhibitors of HIV-1 integrase and monoamine oxidase.[2][3]

This guide provides a foundational understanding of this compound, offering predicted properties, a proposed synthetic route, and detailed experimental protocols to enable its synthesis, characterization, and preliminary biological evaluation.

Physicochemical Properties

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 1260858-55-6 | - |

| Molecular Formula | C₉H₆ClNO₂ | [4] |

| Molecular Weight | 195.60 g/mol | [4] |

| Appearance | Likely a white to off-white or brown solid. | Based on the appearance of related indole carboxylic acids.[2] |

| Melting Point | Predicted to be in the range of 200-250 °C. | The melting point of 5-Chloro-1H-indole-3-carboxylic acid is 234-235 °C.[5] |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols; limited solubility in water. | Carboxylic acids are generally soluble in polar organic solvents.[6] |

| pKa | Predicted to be in the range of 3.5 - 4.5. | The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the indole ring and the chlorine atom. |

Proposed Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be devised based on established indole synthesis methodologies, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. The following is a proposed multi-step synthesis starting from commercially available precursors.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1-3: Fischer Indole Synthesis to form the Indole Core

-

Diazotization: Dissolve 4-chloro-2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to this flask with vigorous stirring. Maintain the temperature and pH (around 5) to facilitate the formation of the hydrazone intermediate.

-

Fischer Indole Synthesis: Isolate the hydrazone intermediate by filtration. Add the dried hydrazone to polyphosphoric acid and heat the mixture, for example, at 100-120 °C, for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice water to precipitate the crude ethyl 5-chloro-6-nitro-1H-indole-2-carboxylate.

Step 4-6: Functional Group Transformations

-

Nitro Group Reduction: Suspend the crude nitroindole in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC). Filter the hot solution through celite to remove the iron salts and concentrate the filtrate to obtain the aminoindole.

-

Sandmeyer Reaction: Dissolve the aminoindole in an aqueous solution of sulfuric acid and cool to 0-5 °C. Add an aqueous solution of sodium nitrite dropwise. In a separate flask, prepare a solution of copper(I) cyanide. Add the diazonium salt solution to the copper cyanide solution and warm gently to facilitate the conversion to the nitrile.

-

Hydrolysis: Add the crude cyanoindole ester to an aqueous solution of sodium hydroxide. Heat the mixture to reflux for several hours until both the ester and nitrile groups are hydrolyzed. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:[7][8][9]

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (indole): A moderate to sharp band around 3400-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.

-

C=C stretch (aromatic): Several bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show signals corresponding to the indole and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. A broad singlet for the N-H proton (around 11-12 ppm) and a very broad singlet for the carboxylic acid proton (around 12-13 ppm) are expected. The aromatic protons will appear in the range of 7-8 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the region of 110-140 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 195 and an M+2 peak at m/z 197 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. A prominent fragment would be the loss of the carboxylic acid group (M-45).[10]

Potential Mechanism of Action and Research Applications

Based on the biological activities of related chloro-indole derivatives, this compound could be investigated for the following applications:

-

Anticancer Agent: Many indole derivatives are known to possess anticancer properties. The title compound could be screened for its cytotoxic activity against various cancer cell lines. A potential mechanism of action could involve the inhibition of protein kinases, such as EGFR or BRAF, or the disruption of microtubule dynamics.[11]

-

Enzyme Inhibition: The indole nucleus is present in many enzyme inhibitors. This compound could be tested for its inhibitory activity against enzymes like monoamine oxidase, HIV-1 integrase, or other targets relevant to specific diseases.[2][3]

-

Chemical Probe or Building Block: Due to its functional groups, this molecule can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activities.

Caption: A logical workflow for the investigation of this compound.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Reputable Suppliers

The following is a list of potential suppliers for this compound (CAS 1260858-55-6). It is recommended to contact the suppliers directly to confirm availability and purity.

| Supplier | Website |

| Sigma-Aldrich | |

| Santa Cruz Biotechnology | |

| Matrix Fine Chemicals | [Link] |

| Parchem | |

| ChemicalBook |

Conclusion

This compound represents a promising yet understudied molecule with potential applications in drug discovery. This technical guide provides a comprehensive starting point for researchers by offering predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for its characterization and biological evaluation. The information presented herein, derived from the analysis of structurally related compounds, is intended to facilitate the exploration of this compound and unlock its potential therapeutic value.

References

-

PubChem. 5-Chloro-1H-indole-3-carboxylic acid. [Link]

-

El-Gamal, M. I., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1234. [Link]

-

Organic Syntheses. [Link]

-

PubChem. 5-Chloroindole. [Link]

-

Di Micco, S., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2886. [Link]

-

Loba. 5-Chloro-1H-indole-3-carboxylic acid, min 98%, 1 gram. [Link]

-

Royal Society of Chemistry. Supporting information Indoles. [Link]

-

National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]

-

Wikipedia. Org 27569. [Link]

-

University of Dundee. Synthesis of a Series of Diaminoindoles. [Link]

-

Matrix Fine Chemicals. 5-CHLORO-1H-INDOLE-3-CARBOXYLIC ACID. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]

-

National Institutes of Health. 5-Chloro-1H-indole-3-carboxylic acid. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

Taylor & Francis Online. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001253). [Link]

-

ResearchGate. The IR spectra of compounds 1–6. [Link]

-

National Institutes of Health. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

-

National Institutes of Health. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

ACS Publications. 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. [Link]

-

ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]

-

PubMed. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. [Link]

-

National Institutes of Health. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-CHLORO-1H-INDOLE-3-CARBOXYLIC ACID | CAS 10406-05-0 [matrix-fine-chemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity Screening of 5-chloro-1H-indole-6-carboxylic acid: A Strategic Approach for Novel Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in numerous FDA-approved drugs.[1] Its derivatization offers a fertile ground for discovering novel therapeutic agents. This guide focuses on a specific, under-explored derivative: 5-chloro-1H-indole-6-carboxylic acid. By leveraging structure-activity relationship (SAR) data from analogous compounds, we propose a comprehensive, multi-tiered screening strategy to elucidate its therapeutic potential. The presence of a chloro-substituent at the 5-position and a carboxylic acid at the 6-position suggests promising avenues for investigation, particularly in oncology and infectious diseases, based on established activities of related indole derivatives.[2][3][4][5] This document provides a logical framework, detailed experimental protocols, and the scientific rationale necessary to systematically evaluate the biological profile of this compound, guiding researchers from initial broad-spectrum screening to targeted mechanism-of-action studies.

Foundational Rationale: Why Screen This Compound?

The Indole Scaffold: A Privileged Structure

Indole and its derivatives are ubiquitous in nature and pharmacology, forming the core of essential amino acids like tryptophan and a wide array of approved therapeutics.[1][6] Their unique aromatic and heterocyclic properties allow them to participate in various biological interactions, making them ideal starting points for drug design.[7] The indole framework is a common feature in drugs targeting a diverse range of conditions, from inflammation (Indomethacin) to cancer and viral infections.[1][8]

Strategic Substitutions: The 5-Chloro and 6-Carboxylic Acid Moieties

The specific functionalization of the indole ring is critical in defining its biological activity.

-

5-Chloro Group: Halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to enhance biological activity. The chlorine atom at the C-5 position can increase lipophilicity, potentially improving membrane permeability. Furthermore, it can serve as a key binding contact (halogen bonding) within protein active sites and can alter the electronic properties of the indole ring, thereby modulating target affinity. Studies on related compounds, such as 5-chloroindole, have demonstrated potent antimicrobial and antibiofilm activities.[2][9] The presence of a chlorine atom on the indole scaffold has also been identified as potentially pivotal for conferring antibacterial and cytotoxic activities in other complex alkaloids.[4]

-

6-Carboxylic Acid Group: The carboxylic acid moiety introduces a polar, ionizable group that can form strong hydrogen bonds and salt bridges with biological targets. Crucially, derivatives of indole-6-carboxylic acid have been specifically investigated as multi-target antiproliferative agents, showing inhibitory activity against key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][10] This functional group provides a strong rationale for prioritizing anticancer screening.

Physicochemical Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | PubChem |

| Molecular Weight | 195.60 g/mol | PubChem |

| Structure | ||

| Predicted LogP | 2.6 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Note: These properties are computationally predicted and should be experimentally verified.

A Multi-Tiered Screening Cascade

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, low-throughput mechanistic studies. This tiered approach maximizes resource efficiency by focusing only on promising initial hits.

Caption: A proposed tiered screening workflow.

Tier 1: Primary Broad-Spectrum Screening

The objective of Tier 1 is to cast a wide net to identify any significant biological activity. Assays should be robust, cost-effective, and amenable to higher throughput.

-

Antiproliferative Screening: Based on the activity of indole-6-carboxylic acid derivatives, this is a high-priority screen.[3][5] A primary screen against a panel of diverse human cancer cell lines (e.g., the NCI-60 panel or a custom panel including colon, breast, lung, and leukemia cell lines) at a single high concentration (e.g., 10 or 50 µM) is recommended.

-

Antimicrobial Screening: The known activity of 5-chloroindole against uropathogenic E. coli justifies this screen.[2][9] The compound should be tested against a panel of clinically relevant bacteria, including the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and representative fungi like Candida albicans.

-

Antioxidant Screening: Many indole derivatives possess antioxidant properties.[11] A simple chemical assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay can provide a preliminary indication of this activity.

Tier 2: Hit Confirmation and Potency Determination

If a compound shows significant activity in a Tier 1 screen (e.g., >50% growth inhibition), the next step is to confirm the activity and determine its potency.

-

Dose-Response Cytotoxicity Assays: For antiproliferative hits, the compound is tested across a range of concentrations (typically using serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of the compound's potency.

-

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): For antimicrobial hits, a broth microdilution assay is performed to determine the MIC, which is the lowest concentration that prevents visible microbial growth. Subsequently, the MBC can be determined by plating samples from wells with no growth to find the lowest concentration that kills 99.9% of the initial inoculum.

Tier 3: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed to be a potent "hit," the focus shifts to understanding how it exerts its effect.

-

Kinase Inhibition Assays: Given that related indole-6-carboxylic acids inhibit EGFR and VEGFR-2, direct enzymatic assays against a panel of relevant kinases are a logical next step for anticancer hits.[3][5][10] This helps to identify specific molecular targets.

-

Cell-Based Mechanistic Assays: To understand the cellular effects of an anticancer hit, assays for cell cycle arrest (via flow cytometry) and apoptosis induction (e.g., Annexin V/PI staining, caspase activation assays) are crucial. These assays can confirm if the compound is cytostatic or cytotoxic and provide insights into the cell death pathways it activates.[5]

-

Anti-Biofilm Assays: For antimicrobial hits, evaluating the compound's ability to inhibit biofilm formation or eradicate established biofilms is critical, as biofilms are a major factor in persistent infections.[2][9]

Caption: Potential anticancer mechanism of action.

Key Experimental Protocols

Protocol: Antiproliferative Activity (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Self-Validation & Controls:

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel to validate assay performance.

-

Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions ensure that the solvent itself is not causing cytotoxicity.

-

Blank Control: Wells with medium but no cells are used for background subtraction.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log[concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound by challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium.

-

Methodology:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the 96-well plate, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

-

Self-Validation & Controls:

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin) serves as a reference standard.

-

Growth Control: Wells containing only broth and bacteria (no compound) must show clear turbidity.

-

Sterility Control: Wells containing only broth (no bacteria) must remain clear.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and analysis.

Table 1: Hypothetical Antiproliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |

|---|---|---|---|

| HCT-116 | Colon | 8.2 ± 1.4 | 0.5 ± 0.1 |

| MCF-7 | Breast | 15.7 ± 2.1 | 0.9 ± 0.2 |

| A549 | Lung | 11.5 ± 1.9 | 0.7 ± 0.1 |

| K562 | Leukemia | > 50 | 0.2 ± 0.05 |

Table 2: Hypothetical Antimicrobial Activity (MIC)

| Organism | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 |

| Escherichia coli | ATCC 25922 | 32 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | > 128 | 0.25 |

| Candida albicans | ATCC 90028 | 64 | N/A |

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded strategy for the initial biological evaluation of this compound. The proposed screening cascade is designed to efficiently identify and validate potential therapeutic activities, with a strong rationale for focusing on anticancer and antimicrobial applications. Positive results from this cascade would warrant further investigation, including advanced MoA studies (e.g., target identification via proteomics), ADME/Tox profiling, and ultimately, lead optimization through medicinal chemistry to improve potency and drug-like properties for potential in vivo evaluation.

References

-